1-Hexyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Hexyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that features a quinoline ring system partially saturated with hydrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of a hexyl group enhances its lipophilicity, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The hexyl group can be introduced via alkylation reactions using hexyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. This process can be optimized using various catalysts, such as palladium or platinum, under controlled temperature and pressure conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline compounds with various substituents.
Scientific Research Applications
1-Hexyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hexyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The hexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
1-Hexyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the hexyl group, resulting in different lipophilicity and biological activity.
1-Hexyl-1,2,3,4-tetrahydroisoquinoline: Shares the hexyl group but has a different core structure, leading to variations in chemical reactivity and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound without the hexyl group, used as a precursor in various synthetic applications.
The uniqueness of this compound lies in its enhanced lipophilicity and potential for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
593281-16-4 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-hexyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H23N/c1-2-3-4-7-12-16-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11H,2-4,7-8,10,12-13H2,1H3 |
InChI Key |
FGGXZQZWLRRCLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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